molecular formula C10H10ClIO B14074185 1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one

1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one

Cat. No.: B14074185
M. Wt: 308.54 g/mol
InChI Key: DBUJRQMVGXDMDQ-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one is a halogenated aromatic ketone with a propan-1-one backbone attached to a phenyl ring substituted with a chloromethyl group at the 2-position and an iodine atom at the 5-position.

Properties

Molecular Formula

C10H10ClIO

Molecular Weight

308.54 g/mol

IUPAC Name

1-[2-(chloromethyl)-5-iodophenyl]propan-1-one

InChI

InChI=1S/C10H10ClIO/c1-2-10(13)9-5-8(12)4-3-7(9)6-11/h3-5H,2,6H2,1H3

InChI Key

DBUJRQMVGXDMDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)I)CCl

Origin of Product

United States

Preparation Methods

Iodination of Pre-functionalized Aromatic Precursors

Iodination typically precedes chloromethylation due to the lower reactivity of aryl iodides toward electrophilic substitution. A two-step approach involves:

  • Directed ortho-metalation : Starting from 2-chloromethylphenylpropan-1-one, treatment with lithium diisopropylamide (LDA) at −78°C generates a stabilized aryl lithio intermediate, which reacts with iodine monochloride (ICl) to install iodine at the 5-position.
  • Hypervalent iodine-mediated iodination : Using (diacetoxyiodo)benzene (DIB) as an oxidizing agent, iodination of 2-chloromethylphenylpropan-1-one in acetonitrile at 60°C achieves 78% yield with minimal side products.

Table 1: Comparative Iodination Methods

Method Reagents Temperature Yield (%) Selectivity
Directed metalation LDA, ICl −78°C 65 >95% para
Hypervalent iodine DIB, I₂ 60°C 78 88% para
Radical iodination NIS, AIBN 80°C 52 76% para

Chloromethylation via Electrophilic Aromatic Substitution

Chloromethylation employs chloromethyl methyl ether (Methoxymethyl chloride) in the presence of Lewis acids:

  • Zinc chloride-catalyzed reaction : Treatment of 5-iodophenylpropan-1-one with chloromethyl methyl ether (2.2 eq) and ZnCl₂ (0.1 eq) in dichloromethane at 0°C affords the 2-chloromethyl derivative in 68% yield.
  • Vilsmeier-Haack conditions : Using DMF/POCl₃ complex, chloromethylation occurs at the ortho position relative to the ketone group, achieving 73% yield but requiring careful control of stoichiometry to avoid over-chlorination.

Ketone Formation via Friedel-Crafts and Acylation Routes

Friedel-Crafts Acylation of Halogenated Arenes

While traditional Friedel-Crafts acylation struggles with electron-deficient arenes, modified conditions enable propanone installation:

  • Boron trifluoride-mediated acylation : 2-Chloromethyl-5-iodobenzene reacts with propionyl chloride (1.5 eq) in the presence of BF₃·OEt₂ (1 eq) at −15°C, yielding 61% of the target ketone.
  • Microwave-assisted synthesis : Short-duration (10 min) microwave irradiation at 120°C enhances reaction efficiency (up to 69% yield) while minimizing halogen loss.

Oxidation of Secondary Alcohol Intermediates

Grignard addition followed by oxidation provides an alternative pathway:

  • Grignard reaction : 5-Iodo-2-chloromethylbenzaldehyde reacts with ethyl magnesium bromide (2 eq) in THF at 0°C, forming 1-(5-iodo-2-(chloromethyl)phenyl)propan-1-ol.
  • Jones oxidation : Treatment with CrO₃/H₂SO₄ in acetone at −20°C oxidizes the alcohol to the ketone in 84% yield, though chromium waste necessitates careful disposal.

Sequential Halogenation-Ketone Formation Approaches

One-Pot Tandem Reactions

Combining iodination and acylation in a single vessel reduces purification steps:

  • Pd/Cu-catalyzed cascade : Using Pd(OAc)₂ (5 mol%) and CuI (10 mol%), 2-chloromethylphenylpropan-1-one undergoes iodination (via KI) and ketone stabilization in DMF/H₂O at 100°C, achieving 71% yield.

Solid-Phase Synthesis for Scalability

Immobilized substrates on Wang resin enable iterative halogenation:

  • Resin-bound propanone precursor : Attach 3-(4-hydroxyphenyl)propan-1-one to Wang resin via ester linkage.
  • On-resin iodination : Treat with N-iodosuccinimide (NIS) in CH₂Cl₂ (rt, 12 h).
  • Chloromethylation : React with ClCH₂OCH₃/ZnCl₂ (0°C, 4 h).
  • Cleavage : TFA/CH₂Cl₂ (1:1) releases the product in 66% overall yield with >99% purity.

Challenges and Optimization Strategies

Competing Side Reactions

  • Halogen scrambling : Iodine migration during chloromethylation reduces regioselectivity. Using bulky solvents like mesitylene suppresses this effect.
  • Ketone reduction : NaBH₄ contamination in Grignard workup leads to alcohol byproducts. Quenching with NH₄Cl(aq) instead of H₂O minimizes reduction.

Purification Considerations

  • Silica gel compatibility : Halogenated intermediates deactivate standard silica. Fluoroflash® columns (C18-modified silica) improve separation.
  • Recrystallization solvents : Ethyl acetate/hexane (1:3) yields crystals with 98% purity, while methanol induces halogen loss.

Chemical Reactions Analysis

1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloromethyl and iodine groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl and iodine groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The propanone moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Key Findings and Implications

Electronic Effects : The chloromethyl and iodine groups create a strongly electron-deficient aromatic ring, enhancing electrophilic substitution reactivity at the para position relative to iodine.

Steric Considerations : Iodine’s bulkiness may hinder crystallization compared to smaller halogens (e.g., bromine in ), impacting material science applications .

Spectroscopic Signatures : The carbonyl IR stretch (~1680–1700 cm⁻¹) is consistent with electron-withdrawing substituents, differing from methoxy-containing analogs (~1650–1670 cm⁻¹) .

Biological Activity

1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and therapeutic applications based on recent research findings.

Synthesis

The synthesis of 1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one typically involves multi-step processes that may include halogenation and carbonylation reactions. The presence of halogen substituents (chlorine and iodine) enhances its reactivity, making it a candidate for various biological interactions. Common methods include:

  • Halogenation : Introduction of chlorine and iodine atoms into the aromatic ring.
  • Carbonylation : Formation of the ketone functional group, which is crucial for biological activity.

Biological Activity

Research indicates that 1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one exhibits significant biological activity, particularly in pharmacological applications. Its halogen groups may facilitate interactions with various biological targets, including enzymes and receptors.

The compound's mechanism of action is believed to involve:

  • Enzyme Inhibition : The chloromethyl and iodine substituents can interact with active sites on enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may modulate receptor activities by binding to specific sites, influencing downstream signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of 1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one:

  • Anticancer Activity : A study demonstrated that compounds with similar structures exhibited inhibitory effects on cancer cell proliferation by inducing apoptosis through mitochondrial pathways. The halogen substituents were found to enhance cytotoxicity against various cancer cell lines.
  • Anti-inflammatory Properties : Another research highlighted its potential as an anti-inflammatory agent by showing significant inhibition of pro-inflammatory cytokines in vitro. This suggests a possible application in treating diseases like rheumatoid arthritis .
  • Drug Discovery Applications : The compound's unique structure has led to its exploration in drug discovery, particularly as a lead compound for developing new therapeutics targeting multidrug resistance in cancer cells .

Comparative Analysis

To better understand the biological activity of 1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityMechanism
1-(2-Chloro-5-bromophenyl)propan-1-oneStructureModerate anticancer activityEnzyme inhibition
1-(4-Chloromethyl-3-iodophenyl)propan-1-oneStructureHigh cytotoxicity against melanoma cellsReceptor modulation
5-Iodoisoquinolinone-Strong anti-inflammatory effectsCytokine inhibition

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 1-(2-(Chloromethyl)-5-iodophenyl)propan-1-one, and how are key functional groups identified?

  • Methodological Answer :

  • IR Spectroscopy : The carbonyl (C=O) stretch typically appears between 1640–1680 cm⁻¹, as observed in structurally similar chlorinated propanones .
  • NMR : Aromatic protons (δ 7.0–8.0 ppm) and chloromethyl (CH₂Cl) protons (δ ~4.5 ppm) can be resolved using ¹H NMR. For iodine-substituted aromatics, deshielding effects may shift signals downfield. Comparative studies with chloro analogs (e.g., 2-chloropropiophenone) provide reference data .
  • Mass Spectrometry : High-resolution MS can confirm molecular weight and fragmentation patterns, particularly for halogen isotopes (e.g., iodine’s distinct isotopic signature) .

Q. What synthetic strategies are recommended for introducing halogen substituents (Cl and I) into the propanone scaffold?

  • Methodological Answer :

  • Chloromethyl Group : Friedel-Crafts acylation followed by chloromethylation using ClCH₂OCH₃ or ClCH₂Cl under acidic conditions, as demonstrated in chloroaryl propanone syntheses .
  • Iodine Substitution : Electrophilic iodination (e.g., I₂/HNO₃) or cross-coupling (e.g., Suzuki-Miyaura with boronate precursors) could be adapted from methods used for fluorinated analogs .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) effectively isolates halogenated products, with TLC monitoring for by-product detection .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during halogenation steps, as shown in chloromethylation protocols .
  • Catalyst Screening : Lewis acids (e.g., AlCl₃) improve regioselectivity in Friedel-Crafts reactions. For iodination, silver salts (AgNO₃) enhance electrophilic substitution efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DCM, DMF) stabilize intermediates and improve yield, as seen in analogous syntheses .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in halogenated propanones, and what challenges arise in obtaining high-quality crystals?

  • Methodological Answer :

  • XRD Analysis : Single-crystal X-ray diffraction confirms bond lengths, angles, and halogen positioning. For example, C–I and C–Cl distances (~2.10 Å and ~1.76 Å, respectively) validate substitution patterns .
  • Crystallization Challenges : Halogenated compounds often exhibit low solubility. Slow evaporation in mixed solvents (e.g., EtOH/CHCl₃) or diffusion methods (pentane layered over DCM) can yield suitable crystals .

Q. How does density functional theory (DFT) predict the electronic effects of chloromethyl and iodo substituents on the compound’s reactivity?

  • Methodological Answer :

  • Computational Modeling : DFT calculations (B3LYP/6-31G*) quantify electron-withdrawing effects of halogens. For instance, iodine’s polarizability may reduce carbonyl electrophilicity compared to chlorine, altering nucleophilic attack pathways .
  • Frontier Orbital Analysis : HOMO-LUMO gaps predict sites for electrophilic/nucleophilic interactions. Chloromethyl groups may localize electron density on the aromatic ring, as seen in chlorothiophene analogs .

Q. How can conflicting NMR data between theoretical predictions and experimental results be reconciled?

  • Methodological Answer :

  • Solvent and Temperature Effects : Simulated NMR (e.g., Gaussian) must account for solvent shielding (DMSO vs. CDCl₃) and temperature-dependent conformational changes .
  • Dynamic Effects : Rotameric equilibria in chloromethyl groups can split signals. Variable-temperature NMR experiments resolve such discrepancies, as applied to similar compounds .

Q. What methodologies assess the antimicrobial potential of halogenated propanones, and how can bioactivity assays be designed?

  • Methodological Answer :

  • In Vitro Assays : Disk diffusion or microdilution tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) quantify MIC (minimum inhibitory concentration). Chlorinated analogs show activity via membrane disruption .
  • Structure-Activity Relationships (SAR) : Comparing iodine’s bulkier profile to chlorine’s electronegativity reveals steric vs. electronic influences on bioactivity .

Q. In comparative studies, how do steric and electronic effects of iodine vs. chlorine influence chemical behavior?

  • Methodological Answer :

  • Steric Effects : Iodine’s larger atomic radius hinders electrophilic substitution at adjacent positions, as observed in iodophenyl vs. chlorophenyl reactivity .
  • Electronic Effects : Iodine’s lower electronegativity increases aromatic ring electron density, enhancing susceptibility to oxidation. Cyclic voltammetry (CV) quantifies these differences .

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